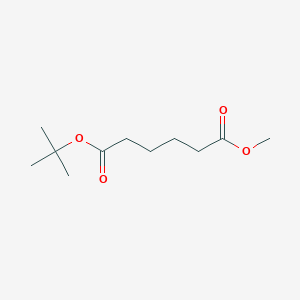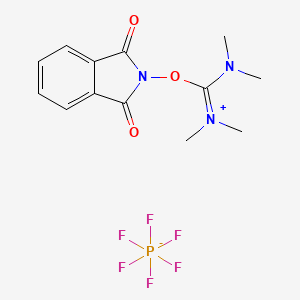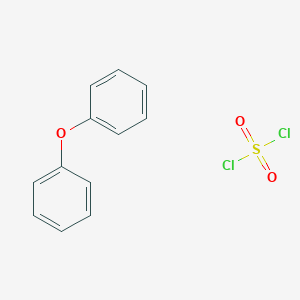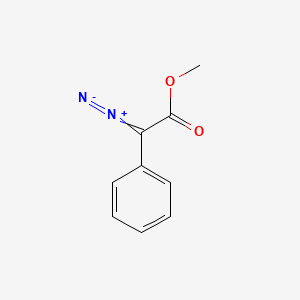
Methyl phenyldiazoacetate
Vue d'ensemble
Description
Methyl phenyldiazoacetate is an organic compound with the formula C6H5C(N2)CO2Me . It is a diazo derivative of methyl phenylacetate . It is colloquially referred to as “phenyldiazoacetate” and is generated and used in situ after isolation as a yellow oil .
Synthesis Analysis
Methyl phenyldiazoacetate is prepared by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of base . The reaction of methyl phenyldiazoacetate with N-methyl indole under mild reaction conditions has been catalyzed by copper oxide on silica .Molecular Structure Analysis
The molecular formula of Methyl phenyldiazoacetate is C9H8N2O2 . It has an average mass of 176.172 Da and a monoisotopic mass of 176.058578 Da .Chemical Reactions Analysis
Methyl phenyldiazoacetate and many related derivatives are precursors to donor-acceptor carbenes, which can be used for cyclopropanation or to insert into C-H bonds of organic substrates . These reactions are catalyzed by dirhodium tetraacetate or related chiral complexes .Physical And Chemical Properties Analysis
Methyl phenyldiazoacetate is a yellow oil . It has a molecular formula of C9H8N2O2, an average mass of 176.172 Da, and a monoisotopic mass of 176.058578 Da .Applications De Recherche Scientifique
Biological Significance : A study revealed that 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative related to methyl phenyldiazoacetate, possesses potential therapeutic applications, emphasizing its biological importance (S. Viveka et al., 2016).
Chemical Reactions : Methyl phenyldiazoacetate is involved in a novel addition reaction with enamine, producing methyl 4-oxo-2,4-diphenylbutanoate, a type of β-ketoester (Z. Hong, 2009).
Antioxidant Activity : The synthesis of 2-methyl benzimidazole from o-phenyldiamine shows promising antioxidant activity, highlighting its potential as a medicinal compound (S. Saini et al., 2016).
Enantioselective Insertion : Dirhodium(II) carboxylates with N-phthaloyl-(S)-amino acids as chiral bridging ligands enable enantioselective insertion of methyl phenyldiazoacetate into silanes (S. Kitagaki et al., 2000).
Photolysis Studies : Flash photolysis of methyl phenyldiazoacetate in aqueous solution produces the enol isomer of methyl mandelate, contributing to the understanding of ketonization processes (Y. Chiang et al., 2000).
Hypolipidemic Activity : Novel substituted phenyl isoxazol phenoxyacetic acid derivatives, related to methyl phenyldiazoacetate, show significant hypolipidemic activity in rats (S. Mokale et al., 2014).
Catalysis and Asymmetric Synthesis : Various studies have demonstrated the use of methyl phenyldiazoacetate in catalyzed reactions leading to asymmetric synthesis and cyclopropanation, highlighting its versatility in organic synthesis (H. Davies et al., 2000; Yuanhua Wang et al., 2003; M. Doyle et al., 1996).
Cancer Research : Triazenes, which can be synthesized using compounds like methyl phenyldiazoacetate, have shown broad anti-cancer activity (R. Audette et al., 1973).
Mécanisme D'action
Orientations Futures
The use of Methyl phenyldiazoacetate in continuous-flow photochemical carbene transfer reactions has been explored, demonstrating the potential for more sustainable, metal-free photochemical carbene transfer reactions . Additionally, the reaction of methyl phenyldiazoacetate with N-methyl indole under the catalysis of copper oxide on silica shows promise for future research .
Propriétés
IUPAC Name |
methyl 2-diazo-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8(11-10)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAAEBUKCXOFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700982 | |
| Record name | 2-Diazonio-1-methoxy-2-phenylethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phenyldiazoacetate | |
CAS RN |
22979-35-7 | |
| Record name | Benzeneacetic acid, α-diazo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22979-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenyldiazoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022979357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Diazonio-1-methoxy-2-phenylethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL PHENYLDIAZOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV2N699A75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



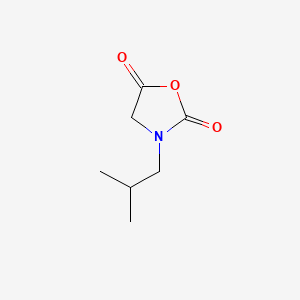
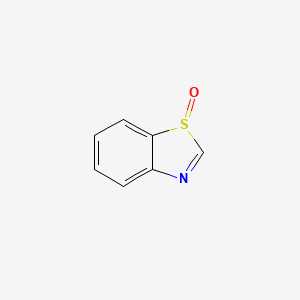



![Tert-butyl 2-[[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B8138569.png)
![2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8138570.png)
![trans-3a-2-Boc-methoxy-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8138578.png)
![N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B8138585.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B8138592.png)
